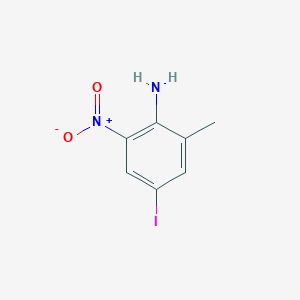

4-Iodo-2-methyl-6-nitroaniline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-iodo-2-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOSZZJIJPEKSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647866 | |

| Record name | 4-Iodo-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532934-93-3 | |

| Record name | 4-Iodo-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Investigations of 4 Iodo 2 Methyl 6 Nitroaniline and Analogues

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of substituted nitroanilines. These computational methods provide detailed information on how the interplay between the electron-donating amino (-NH2) group, the electron-withdrawing nitro (-NO2) group, and the bulky, polarizable iodine (-I) atom influences the molecule's properties.

For analogues such as 2-Iodo-6-methyl-4-nitroaniline, DFT calculations using hybrid functionals like B3LYP have proven effective. The choice of an appropriate basis set is crucial, especially to accurately model the heavy iodine atom.

The electronic landscape of these molecules is defined by the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: In 4-Iodo-2-methyl-6-nitroaniline and its analogues, the HOMO is typically characterized by a significant contribution from the nitrogen lone pair of the amino group. This reflects the electron-donating nature of this substituent.

LUMO: Conversely, the LUMO is primarily located on the electron-withdrawing nitro group. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability.

Electron Density: Electrostatic potential maps, generated from DFT calculations, reveal the charge distribution across the molecular surface. For the analogue 2-Iodo-6-methyl-4-nitroaniline, these maps show a negative potential (electron-rich region) around the amino group and a positive potential (electron-poor region) near the nitro group and the iodine atom. This distribution is key to predicting sites for intermolecular interactions.

Table 1: Predicted Molecular Orbital Characteristics for a Substituted Iodo-nitroaniline Analogue

| Molecular Orbital | Dominant Character | Implication |

| HOMO | Amino Group Nitrogen Lone Pair | Electron-donating region, susceptible to electrophilic attack. |

| LUMO | Nitro Group π* Orbitals | Electron-accepting region, involved in charge transfer. |

| HOMO-LUMO Gap | Relatively small | Indicates potential for chemical reactivity and charge transfer. |

This table is generated based on findings for analogues like 2-Iodo-6-methyl-4-nitroaniline.

Investigation of Charge Transfer Phenomena

The arrangement of electron-donating and electron-accepting groups on the benzene (B151609) ring creates a strong potential for intramolecular charge transfer (ICT). Upon photoexcitation, an electron can be promoted from the HOMO (centered on the amino group) to the LUMO (centered on the nitro group). This phenomenon is fundamental to the non-linear optical (NLO) properties observed in many push-pull aromatic systems. Computational methods can quantify this charge transfer, providing insights into the molecule's potential applications in materials science.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations excel at describing the electronic properties of a single molecule, molecular dynamics (MD) simulations are used to explore its conformational flexibility and interactions with surrounding molecules over time.

Crystallographic studies on the analogue 4-Iodo-2-methyl-5-nitroaniline reveal that the molecule exhibits a repulsive intramolecular interaction between the iodine and the nitro group, and it does not form strong hydrogen bonds or aromatic π–π stacking interactions in the crystal lattice. nih.govmdpi.combiorxiv.org In contrast, studies on 2-Iodo-6-methyl-4-nitroaniline show that hydrogen bonding patterns involving the amino group and the nitro group's oxygen atoms, supplemented by halogen bonding from the iodine atom, can create extended stabilizing networks in the crystal structure.

MD simulations can model these different scenarios in various environments (e.g., in solution), predicting the most stable conformations and the dynamics of intermolecular bond formation and breakage. Conformational analysis often shows that the amino group tends to be planar with the benzene ring to maximize conjugation, while the nitro group also remains relatively planar for resonance stabilization.

Table 2: Crystallographic Data for 4-Iodo-2-methyl-5-nitroaniline

| Parameter | Value |

| Chemical Formula | C₇H₇IN₂O₂ |

| Molecular Weight | 278.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Volume | 891.06 (8) ų |

| Density (calculated) | 2.073 Mg m⁻³ |

Data from the crystallographic study of the analogue 4-Iodo-2-methyl-5-nitroaniline. mdpi.com

Predictive Modeling of Reactivity and Stability

Computational models are highly effective at predicting the chemical reactivity and stability of complex organic molecules. The electronic effects of the substituents on the aromatic ring govern its susceptibility to chemical reactions.

Reactivity: The combined influence of the ortho, para-directing amino group and the meta-directing nitro group creates a complex reactivity map. For a compound like 2-Iodo-6-nitroaniline, the powerful activating effect of the amino group directs incoming electrophiles primarily to the positions ortho and para to it. figshare.com Computational models can calculate reactivity indices, such as Fukui functions, to predict the most likely sites for electrophilic or nucleophilic attack.

Stability: The stability of different tautomeric or conformational forms can be assessed by calculating their relative energies. For instance, the classical aniline (B41778) form is generally more stable, but computational studies can explore the energy landscape to identify other potential, higher-energy conformers that might exist in equilibrium.

In Silico Approaches for Ligand-Biomacromolecule Interactions

While experimental screening can be time-consuming, in silico methods provide a rapid first pass to evaluate the potential of molecules like this compound to interact with biological targets such as enzymes or receptors.

Molecular Docking: This is a primary computational technique used to predict how a ligand binds to a protein's active site. nih.govnih.govnih.gov Using the computationally determined 3D structure and charge distribution of the nitroaniline analogue, docking algorithms can simulate its placement within a target protein, estimating the binding affinity (e.g., in kcal/mol) and identifying key interactions like hydrogen bonds or hydrophobic contacts. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies build mathematical models that correlate the chemical structures of a series of compounds with their biological activity. mdpi.com For aromatic nitro compounds, QSAR models have been developed to predict properties like toxicity or enzyme inhibition. nih.govmdpi.com These models often rely on computationally derived descriptors, such as orbital energies (HOMO/LUMO) and dipole moments, to predict the activity of new analogues. nih.gov

Molecular Dynamics (MD) Simulations: Following a docking prediction, MD simulations can be run on the ligand-protein complex to assess its stability over time. nih.govnih.gov These simulations can reveal whether the ligand remains stably bound in the predicted pose or if it is flexible and adopts different conformations within the binding site, providing a more dynamic picture of the interaction.

Despite a comprehensive search for scientific literature and spectral data, detailed experimental information focusing solely on the chemical compound This compound is not available in the public domain. The search yielded data for several structural isomers and related compounds, but not for the specific substitution pattern requested.

Specifically, spectroscopic data was found for the following related, but distinct, molecules:

2-Iodo-6-methyl-4-nitroaniline : In this isomer, the iodo and nitro groups are located at different positions on the aniline ring.

2-Iodo-4-methyl-6-nitroaniline : This represents another structural isomer with a different arrangement of substituents.

4-Iodo-2-nitroaniline : This compound lacks the methyl group present in the requested molecule. sigmaaldrich.com

4-Bromo-2-methyl-6-nitroaniline : This compound contains a bromine atom instead of an iodine atom.

To maintain scientific accuracy and strictly adhere to the user's request for information solely on "this compound," it is not appropriate to present data from its isomers or other related compounds as representative of the target molecule. Spectroscopic properties such as NMR chemical shifts and mass spectrometry fragmentation patterns are highly sensitive to the specific placement of atoms within a molecule. Extrapolating data from isomers would lead to an inaccurate and misleading representation.

Due to the absence of specific, verifiable experimental data for this compound, it is not possible to generate the requested article with the required detailed content for each subsection and the corresponding data tables. Fulfilling the request would necessitate making unsubstantiated predictions, which would not meet the standards of a professional and authoritative scientific article.

Advanced Spectroscopic and Diffraction Based Characterization Techniques for Structural Elucidation and Solid State Analysis

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the molecular structure of 4-Iodo-2-methyl-6-nitroaniline.

Infrared (IR) spectroscopy reveals the presence of the key functional groups through their characteristic absorption bands. The amino group (NH₂) typically shows two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. The nitro group (NO₂) is identified by its strong absorption bands: the asymmetric stretching vibration appears between 1520-1560 cm⁻¹, while the symmetric stretching is found in the 1340-1380 cm⁻¹ range.

Further analysis of the IR spectrum shows aromatic C-H stretching vibrations between 3000-3100 cm⁻¹. The aliphatic C-H stretching from the methyl group is expected around 2800-3000 cm⁻¹. The complex fingerprint region, from 1400-1600 cm⁻¹, contains bands from aromatic C=C stretching vibrations, which are sensitive to the substitution pattern on the benzene (B151609) ring.

Raman spectroscopy complements IR by providing information on non-polar bonds and molecular symmetry. While specific Raman data for this compound is not detailed in the provided results, the FT-Raman spectrum of the related compound 4-methyl-2-nitroaniline (B134579) has been studied, confirming the vibrational modes of the methyl, nitro, and amino groups. researchgate.net For this compound, strong Raman signals would be expected for the aromatic ring vibrations and the C-I bond.

Table 1: Characteristic Vibrational Spectroscopy Data for this compound

| Spectroscopic Method | Key Absorption/Signal (cm⁻¹) | Assignment |

| Infrared | 3300-3500 | Amino group (N-H) stretching |

| Infrared | 1520-1560 | Nitro group (NO₂) asymmetric stretching |

| Infrared | 1340-1380 | Nitro group (NO₂) symmetric stretching |

| Infrared | 3000-3100 | Aromatic C-H stretching |

| Infrared | 2800-3000 | Aliphatic C-H (methyl) stretching |

| Infrared | 1400-1600 | Aromatic C=C stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by strong absorption in the ultraviolet region, specifically between 300-400 nm. This absorption is attributed to π→π* electronic transitions within the highly conjugated aromatic system. The presence of the amino (electron-donating), nitro (electron-withdrawing), and iodo substituents on the benzene ring influences the energy of these transitions, causing shifts in the absorption maxima compared to unsubstituted aniline (B41778) or nitrobenzene. The electronic spectrum of the related compound 4-methyl-2-nitroaniline also shows characteristic absorptions that are analyzed to understand its electronic properties. researchgate.net

Table 2: UV-Vis Spectroscopic Data for this compound

| Spectroscopic Method | Absorption Range (nm) | Assignment |

| Ultraviolet-Visible | 300-400 | π→π* aromatic transitions |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not available in the provided search results, analysis of closely related structures, such as its isomer 4-Iodo-2-methyl-5-nitroaniline, provides a strong basis for predicting its structural features. researchgate.net

It is expected that the compound would crystallize in a system that accommodates extensive intermolecular interactions. The molecular geometry would be influenced by the steric and electronic effects of the substituents on the benzene ring. The amino and nitro groups are expected to be nearly co-planar with the aromatic ring to maximize π-conjugation. The carbon-iodine bond length would be approximately 2.10-2.15 Å, and the carbon-nitrogen bond of the amino group would be around 1.35-1.40 Å.

The crystal packing of this compound is expected to be dominated by a network of non-covalent interactions. Hydrogen bonding involving the amino group as a donor and the oxygen atoms of the nitro group as an acceptor is a primary interaction that could create chain or sheet-like structures. Halogen bonding, where the electropositive region on the iodine atom interacts with an electron-rich atom (like a nitro-group oxygen) on a neighboring molecule, could also play a significant role in stabilizing the crystal lattice.

Interestingly, the crystal structure analysis of the isomer 4-Iodo-2-methyl-5-nitroaniline revealed an absence of strong hydrogen bonds, intermolecular I···nitro interactions, or aromatic π–π stacking interactions. researchgate.netnih.govst-andrews.ac.uk This suggests that the specific arrangement and steric hindrance of the substituents can sometimes lead to a packing arrangement of essentially isolated molecules. researchgate.netresearchgate.net Whether this compound follows a similar pattern or forms more robust hydrogen-bonded networks would depend on the subtle energetic balance of these various interactions.

Within the this compound molecule, significant intramolecular interactions are expected. Steric strain between the adjacent methyl, nitro, and amino groups could cause slight deviations from ideal bond angles and planarity. In the related isomer, 4-Iodo-2-methyl-5-nitroaniline, evidence suggests a repulsive intramolecular interaction between the iodine atom and the adjacent nitro group. researchgate.netnih.gov A similar effect might be present in the 6-nitro isomer.

Intermolecular Interactions and Supramolecular Architectures Involving 4 Iodo 2 Methyl 6 Nitroaniline

Halogen Bonding Interactions (Iodine as Halogen Bond Donor)

Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base) such as a nitro group's oxygen atom. researchgate.net In iodo-nitro aromatic compounds, these I···O interactions can be a key factor in determining the supramolecular aggregation. researchgate.net

In the case of 4-Iodo-2-methyl-6-nitroaniline, there are no intermolecular I···O(nitro) halogen bonds present in the crystal structure. researchgate.netnih.gov The shortest intermolecular I···O contact is greater than 3.60 Å, well beyond the sum of the van der Waals radii, indicating no significant interaction. researchgate.net

While intermolecular halogen bonds are absent, the intramolecular arrangement of the iodo and nitro groups provides insight into their interaction. Evidence from the molecular geometry suggests that the intramolecular I···nitro interaction is repulsive rather than attractive. researchgate.net Attractive, two-center I···O halogen bonds are characterized by their linearity, with C—I···O angles often exceeding 170°. researchgate.net In contrast, the intramolecular C—I···O angles in this molecule are highly acute, around 63-65°, a geometry that is unfavorable for an attractive halogen bond. researchgate.net This repulsion is a key factor influencing the molecule's conformation. researchgate.net

The directionality and tunable strength of halogen bonds make them a powerful tool in crystal engineering for the rational design and construction of self-assembled supramolecular architectures. By choosing appropriate halogen bond donors and acceptors, specific and predictable packing arrangements can be achieved. However, in this compound, the absence of any significant intermolecular halogen bonding means this interaction plays no role in the crystal's self-assembly. researchgate.netresearchgate.net The repulsive intramolecular forces appear to override any potential for the iodine atom to engage in structure-directing intermolecular interactions. researchgate.net

Aromatic π-Stacking and Other Non-Covalent Interactions

Aromatic π-π stacking interactions are another common feature in the crystal packing of planar aromatic molecules, including many nitroanilines. These interactions contribute to the stabilization of layered or herringbone structures. However, the crystal structure of this compound is also devoid of any aromatic π-π stacking interactions. researchgate.net The lack of these and other significant intermolecular forces results in a structure that is a rare example of a substituted nitroaniline whose crystal packing is not directed by any of the usual non-covalent interactions. researchgate.net

Influence of Substituent Effects on Intermolecular Interactions

The surprising absence of significant intermolecular interactions in this compound is a direct consequence of the effects of its specific substitution pattern. The arrangement of the iodo, methyl, and nitro groups on the aniline (B41778) ring introduces significant steric hindrance. researchgate.net

This steric strain forces the nitro group to twist significantly out of the plane of the benzene (B151609) ring. researchgate.net This loss of planarity has two major consequences:

It disrupts the conjugation of the nitro group with the aromatic system.

It prevents the oxygen atoms of the nitro group and the hydrogen atoms of the amino group from achieving the optimal geometry required for forming strong intermolecular hydrogen or halogen bonds. researchgate.net

Furthermore, evidence from exocyclic bond angles suggests a repulsive interaction between the iodine atom and the nitro group, contributing to this conformational twisting. researchgate.net This contrasts sharply with isomers like 2-iodo-4-nitroaniline, where the interplay of N—H···O hydrogen bonds, I···nitro interactions, and π-π stacking interactions collectively determines the supramolecular structures in its two polymorphic forms. researchgate.netnih.gov The structure of this compound thus serves as a compelling example of how subtle changes in substituent position can completely alter the balance of intermolecular forces and prevent the formation of predictable supramolecular architectures. researchgate.net

Table 2: Selected Geometric Parameters (Å, °) for this compound

| Parameter | Value | Parameter | Value |

| I1—C4 | 2.103 (4) | C3—C4—C5 | 123.6 (4) |

| N1—C1 | 1.378 (5) | I1—C4—C3 | 115.6 (3) |

| N2—C5 | 1.488 (5) | I1—C4—C5 | 120.8 (3) |

| C1—N1—H1A | 117.2 | C4—C5—C6 | 122.3 (4) |

| C1—N1—H1B | 119.2 | N2—C5—C4 | 118.0 (4) |

| H1A—N1—H1B | 116.5 | N2—C5—C6 | 119.7 (4) |

Data derived from the crystallographic study of the isomeric 4-Iodo-2-methyl-5-nitroaniline. researchgate.net

Advanced Applications and Functional Materials Derived from Halogenated Nitroanilines

Applications in Non-Linear Optics (NLO) and Optoelectronic Devices

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. While the general class of nitroaniline derivatives has been investigated for NLO properties due to their significant molecular hyperpolarizability arising from intramolecular charge transfer, specific research findings on 4-Iodo-2-methyl-6-nitroaniline in this area are not extensively documented in publicly available literature. The potential for NLO applications is often inferred from the molecular structure; the combination of the amino donor, nitro acceptor, and the heavy, polarizable iodine atom in this compound suggests it could possess NLO properties. However, detailed experimental or theoretical studies quantifying the NLO response of this specific isomer are limited. One related compound, a precursor synthesized from this compound, has been noted in the context of materials with interesting optical and nonlinear optical properties. evitachem.com

Development of Stimuli-Responsive Materials

Stimuli-responsive materials, or "smart" materials, can change their properties in response to external stimuli such as light, heat, or chemical environment. The functional groups present in this compound, such as the nitro and amino groups, could potentially be involved in hydrogen bonding or other intermolecular interactions that could be altered by external stimuli. For instance, changes in pH could protonate or deprotonate the amino group, leading to a change in the molecule's electronic structure and aggregation state. Despite these potential attributes, there is currently a lack of specific published research focusing on the development of stimuli-responsive materials directly derived from this compound.

Role as Intermediates in the Synthesis of Complex Organic Molecules

The most prominently documented application of this compound is its use as a crucial intermediate in multi-step organic synthesis. The distinct reactivity of its functional groups—the amino group, the nitro group, and the carbon-iodine bond—allows it to serve as a versatile building block for constructing more complex molecules, particularly heterocyclic compounds with potential pharmacological activity.

The iodine atom is particularly valuable as it provides a reactive site for carbon-carbon and carbon-nitrogen bond formation through various palladium- or copper-catalyzed cross-coupling reactions. The nitro group can be readily reduced to an amino group, offering another point for chemical modification, while the existing amino group can be used for reactions like diazotization or acylation.

Patents reveal its specific use in the synthesis of tyrosine kinase modulators, which are investigated for various therapeutic applications. google.com For instance, this compound is used as a starting material in the synthesis of complex spiro-heterocycles. In a documented reaction, it is coupled with 2-ethyl-2,7-diaza-spiro[4.4]nonane using a copper(I) iodide (CuI) catalyst and potassium phosphate (B84403) in isopropanol (B130326) to yield 4-(7-Ethyl-2,7-diaza-spiro[4.4]non-2-yl)-2-methyl-6-nitro-phenylamine. google.comgoogleapis.com

In another synthetic application, this compound is reacted with 2-bromo-2,2-difluoroacetic acid ethyl ester in the presence of copper powder to produce (4-Amino-3-methyl-5-nitro-phenyl)-difluoro-acetic acid ethyl ester, another intermediate for pharmacologically active compounds. google.com These examples underscore its role as a key precursor, enabling the construction of intricate molecular frameworks. evitachem.comgoogle.com222.198.130

Detailed Research Findings on Synthetic Utility

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| This compound | 2-ethyl-2,7-diaza-spiro[4.4]nonane | CuI, K3PO4, Ethylene glycol, Isopropanol | 4-(7-Ethyl-2,7-diaza-spiro[4.4]non-2-yl)-2-methyl-6-nitro-phenylamine | google.comgoogleapis.com |

| This compound | 2-bromo-2,2-difluoroacetic acid ethyl ester | Copper powder, DMSO | (4-Amino-3-methyl-5-nitro-phenyl)-difluoro-acetic acid ethyl ester | google.com |

Emerging Applications in Sensing and Molecular Recognition

The field of chemical sensing and molecular recognition often utilizes molecules that can selectively bind to specific ions or molecules (analytes), resulting in a detectable signal, such as a change in color or fluorescence. The structure of this compound, with its potential for hydrogen bonding and specific electronic properties, suggests a theoretical potential for use in such applications. However, as of now, there is no specific research in the scientific literature that describes the application of this compound in the development of sensors or for molecular recognition purposes.

Biological and Environmental Considerations of Halogenated Nitroanilines

Molecular Interactions with Biological Targets

The biological activity of halogenated nitroanilines is fundamentally linked to their ability to interact with crucial biomolecules. The specific arrangement of functional groups on the aromatic ring allows for various types of non-covalent and, in some cases, covalent interactions with biological targets like DNA and enzymes.

While specific molecular docking studies for 4-Iodo-2-methyl-6-nitroaniline are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on related nitrosyl complexes and other aromatic compounds. The interaction between small molecules and DNA is a critical area of study, as these interactions can lead to modulation of DNA processes.

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like this compound, key interactions with DNA would likely involve:

Intercalation: The planar aromatic ring could insert itself between the base pairs of the DNA double helix.

Groove Binding: The molecule could bind to the minor or major grooves of DNA, stabilized by hydrogen bonds, van der Waals forces, and hydrophobic interactions.

Electrostatic Interactions: The nitro group (electron-withdrawing) and the amino group (electron-donating) create a dipole moment that can interact with the negatively charged phosphate (B84403) backbone of DNA.

Studies on heterometallic nitrosyl complexes have demonstrated DNA binding, with calculated intrinsic binding constants indicating the strength of such interactions. nih.gov For instance, a Sr-Fe nitrosyl complex was found to bind to DNA with an intrinsic binding constant (Kb) of 1.6 x 10⁴ M⁻¹, suggesting a moderate binding affinity. nih.gov Such complexes can also displace known DNA intercalators, further confirming their interaction. nih.gov The nuclease activity observed in some metal complexes in the presence of an oxidizing agent like hydrogen peroxide highlights a potential mechanism for DNA damage. nih.gov

Table 1: Potential DNA Interaction Modes for Aromatic Compounds

| Interaction Mode | Description | Potential Stabilizing Forces |

|---|---|---|

| Intercalation | Insertion of a planar molecule between DNA base pairs. | π-π stacking, van der Waals forces. |

| Minor/Major Groove Binding | Fitting of the molecule into the grooves of the DNA helix. | Hydrogen bonds, electrostatic interactions, hydrophobic interactions. |

| Electrostatic Interaction | Attraction between charged parts of the molecule and the DNA phosphate backbone. | Ionic bonds. |

The structure of this compound suggests it could act as an inhibitor for various enzymes. Its role as a scaffold in the synthesis of compounds targeting protein tyrosine kinases (PTKs) has been noted in patent literature. google.comgoogle.comgoogleapis.com PTKs are crucial enzymes that regulate numerous cellular processes, and their enhanced activity is implicated in various diseases. google.comgoogle.com Inhibition of these enzymes is a key therapeutic strategy.

The mechanisms of reversible enzyme inhibition are generally categorized as competitive, noncompetitive, uncompetitive, or mixed. nih.gov

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the natural substrate. For example, 7-nitro-indazole, a compound with a nitro group, acts as a competitive inhibitor for nitric oxide synthase (NOS) by competing with the substrate L-arginine. nih.gov

Noncompetitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Table 2: Reversible Enzyme Inhibition Mechanisms

| Inhibition Type | Description |

|---|---|

| Competitive | Inhibitor binds to the enzyme's active site, preventing substrate binding. nih.gov |

| Noncompetitive | Inhibitor binds to an allosteric site, altering enzyme conformation and reducing activity, but not preventing substrate binding. nih.gov |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex, preventing the reaction from completing. nih.gov |

| Mixed | Inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site. nih.gov |

Environmental Fate and Transformation Pathways of Halogenated Aromatic Amines

The environmental persistence and transformation of halogenated aromatic amines are of significant concern due to the potential toxicity of the parent compounds and their degradation products.

Halogenated aromatic compounds are generally resistant to degradation due to the stability of the aromatic ring and the strength of the carbon-halogen bond. scirp.org However, various microorganisms have evolved pathways to break down these chemicals. The degradation can occur under aerobic (oxygen-rich) or anaerobic (oxygen-poor) conditions.

Aerobic degradation of halogenated aromatic amines often begins with an oxidation step catalyzed by monooxygenase or dioxygenase enzymes. nih.govunesp.br This initial attack typically leads to the formation of a (halo)catechol intermediate. nih.gov The catechol ring is then cleaved, either through an ortho-cleavage or a meta-cleavage pathway, breaking open the aromatic ring and leading to intermediates that can enter central metabolic pathways. nih.govnih.gov

Key initial steps in the bacterial degradation of aromatic amines can include:

Dehalogenation: Removal of the halogen substituent. This can occur early in the pathway, for instance, the conversion of 3,4-dichloroaniline (B118046) to 4-chloroaniline. nih.gov

Dioxygenation: Incorporation of both atoms of molecular oxygen into the aromatic ring. nih.gov

Deamination: Removal of the amino group. nih.gov

Hydroxylation: Addition of a hydroxyl group to the ring. nih.gov

Anaerobic degradation pathways are also crucial, particularly in sediments and contaminated aquifers. Under these conditions, reductive dehalogenation can occur, where the halogenated compound acts as an electron acceptor, and the halogen is replaced by a hydrogen atom. nih.gov Phototrophic bacteria can also contribute to the degradation of halogenated aromatic pollutants, a process known as photobiodegradation. scirp.org

A significant environmental transformation pathway for anilines (aromatic amines) is the reaction with nitrosating agents to form N-nitrosamines. chemicea.comveeprho.com These compounds are of concern as many are considered probable human carcinogens. chemicea.comwikipedia.org

The formation of nitrosamines typically occurs when a secondary amine reacts with a nitrosating agent like nitrous acid (HNO₂). veeprho.com Nitrous acid is often formed in situ from nitrites (NO₂) under acidic conditions. veeprho.com While this compound is a primary amine, primary aryl amines can react with nitrosating agents to form diazonium ions, which are precursors to other compounds. veeprho.com Secondary amine impurities present alongside the primary amine could also lead to nitrosamine (B1359907) formation.

The key requirements for nitrosamine formation are the presence of an amine source and a nitrosating agent. veeprho.com Environmental conditions such as pH and temperature can significantly influence the rate of this reaction. chemicea.com The reaction generally involves the nucleophilic attack of the amine's nitrogen atom on the nitrosating agent. chemicea.comwikipedia.org

Table 3: Factors Influencing Nitrosamine Formation from Amines

| Factor | Influence on Reaction | Source/Context |

|---|---|---|

| Amine Type | Secondary and tertiary amines are common precursors. veeprho.com | Industrial chemicals, degradation products. |

| Nitrosating Agent | Presence of agents like nitrous acid (from nitrites) is essential. veeprho.com | Water treatment processes, food preservatives. |

| pH | Acidic conditions facilitate the formation of nitrous acid from nitrite (B80452). veeprho.comwikipedia.org | Stomach acid, certain environmental compartments. |

| Temperature | Affects the rate of chemical reactions. chemicea.com | Varies with environmental conditions. |

| Inhibitors | Compounds like ascorbic acid (Vitamin C) can inhibit nitrosamine formation. wikipedia.org | Dietary factors. |

Q & A

Basic: What are the key challenges in synthesizing 4-Iodo-2-methyl-6-nitroaniline, and what methodologies are recommended for its purification?

Answer:

Synthesis of this compound requires sequential functionalization of the aromatic ring. Key steps include:

- Nitration : Introduce the nitro group at the ortho position relative to the amino group. This step requires careful control of reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration or ring oxidation .

- Iodination : Electrophilic iodination (e.g., using I₂/HIO₃ or KI/NaNO₂ in acidic media) at the para position of the methyl group. Steric hindrance from the methyl and nitro groups may reduce yields, necessitating excess iodinating agents .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. The compound’s melting point (86–89°C, based on analogs) can help assess purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.